Jun11165 Enzymatic Potency: IC50 ≤0.6 μM Against SARS-CoV-2 PLpro
Jun11165 inhibits SARS-CoV-2 PLpro with an IC50 value of ≤0.6 μM . In comparison, the widely used reference compound GRL0617 demonstrates an IC50 of 2.1±0.2 μM against the same target , while SARS-CoV-2 PLpro-IN-1 exhibits an IC50 of 15.06 μM [1]. Jun11165 exhibits 3.5-fold greater enzymatic potency relative to GRL0617 and >25-fold greater potency relative to SARS-CoV-2 PLpro-IN-1.
| Evidence Dimension | Enzymatic inhibitory potency (IC50) |
|---|---|
| Target Compound Data | ≤0.6 μM |
| Comparator Or Baseline | GRL0617: 2.1±0.2 μM; SARS-CoV-2 PLpro-IN-1: 15.06 μM |
| Quantified Difference | 3.5-fold more potent than GRL0617; >25-fold more potent than SARS-CoV-2 PLpro-IN-1 |
| Conditions | SARS-CoV-2 PLpro enzymatic assay |
Why This Matters
Higher enzymatic potency may reduce compound consumption in biochemical assays and increases confidence in target engagement studies.
- [1] TargetMol. SARS-CoV-2 PLpro-IN-1 (Compound 85) Product Information. IC50 = 15.06 μM. View Source
